

Discovery and Isolation of Microgrewiapine A: A Technical Guide

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Compound of Interest

Compound Name: *Microgrewiapine A*

Cat. No.: *B12381090*

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Introduction

Microgrewiapine A is a piperidine alkaloid first isolated from the plant *Microcos paniculata*. This document provides a comprehensive overview of its discovery, isolation, and initial biological characterization. The content herein is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and data presented for clarity and reproducibility.

Discovery and Source

Microgrewiapine A was first reported by Still et al. in 2013, as part of a study investigating cytotoxic compounds from *Microcos paniculata*, a large shrub or small tree found in South and Southeast Asia. The compound was isolated from the chloroform-soluble extracts of the stem bark, branches, and leaves of this plant.^{[1][2][3]}

Physicochemical and Biological Activity Data

A summary of the key quantitative data reported for **Microgrewiapine A** is presented in the tables below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₁ NO	[4]
Molecular Weight	293.46 g/mol	
Appearance	Colorless needle-like crystals	[4]
Melting Point	130-131 °C	[4]
Optical Rotation	[α] _D ²⁵ +15.4 (c 1.0, MeOH)	[4]

Table 1: Physicochemical Properties of **Microgrewiapine A**

Biological Activity	Cell Line / Receptor	Result	Reference
Cytotoxicity	HT-29 (Human Colon Cancer)	IC ₅₀ = 6.8 μM	[1][3]
Nicotinic Receptor Antagonism (hα4β2)	Human α4β2 nAChR	60% inhibition	[1][3]
Nicotinic Receptor Antagonism (hα3β4)	Human α3β4 nAChR	70% inhibition	[1][3]

Table 2: Biological Activity of **Microgrewiapine A**

Experimental Protocols

Isolation of Microgrewiapine A from *Microcos paniculata*

The following is a detailed protocol for the extraction and isolation of **Microgrewiapine A** based on the original discovery.

1. Plant Material Collection and Preparation:

- Collect fresh stem bark, branches, and leaves of *Microcos paniculata*.
- Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

- Perform separate extractions for the stem bark, branches, and leaves.
- Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional agitation.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

- Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, chloroform (CHCl_3), and ethyl acetate (EtOAc).
- Separate the layers and concentrate each fraction to dryness. **Microgrewiapine A** is primarily found in the chloroform-soluble fraction.

4. Chromatographic Purification:

- Subject the chloroform-soluble extract to column chromatography on silica gel.
- Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl_3 :MeOH, 95:5) and visualizing with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
- Pool the fractions containing the compound of interest and concentrate them.
- Perform further purification of the enriched fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure **Microgrewiapine A**.

5. Structure Elucidation:

- Characterize the purified compound using spectroscopic methods, including ^1H NMR, ^{13}C NMR, COSY, HMBC, HSQC, and high-resolution mass spectrometry (HRMS), to confirm its structure as **Microgrewiapine A**.

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol describes a method for determining the cytotoxic activity of **Microgrewiapine A** against the HT-29 human colon cancer cell line.^{[5][6][7][8]}

1. Cell Culture:

- Culture HT-29 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a stock solution of **Microgrewiapine A** in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **Microgrewiapine A**. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.

4. Cell Fixation and Staining:

- After incubation, gently remove the medium.

- Fix the cells by adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
- Wash the plate five times with slow-running tap water and allow it to air dry.
- Add 100 μ L of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

5. Measurement and Analysis:

- Dissolve the protein-bound dye by adding 200 μ L of 10 mM Tris base solution (pH 10.5) to each well.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism Assay (⁸⁶Rb⁺ Efflux Assay)

This protocol outlines a functional assay to assess the antagonistic activity of **Microgrewiapine A** on human $\alpha 4\beta 2$ and $\alpha 3\beta 4$ nAChRs using ⁸⁶Rb⁺ efflux.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Cell Culture and Receptor Expression:

- Use a suitable cell line (e.g., HEK293 or CHO) stably transfected with the cDNAs for the human $\alpha 4$ and $\beta 2$ subunits or $\alpha 3$ and $\beta 4$ subunits of the nAChR.
- Culture the cells in an appropriate medium and under conditions that ensure the expression of the receptors.

2. Cell Plating and Loading with ⁸⁶Rb⁺:

- Plate the cells in 96-well plates and grow them to confluence.
- Wash the cells with a buffer (e.g., HEPES-buffered saline).
- Load the cells with $^{86}\text{Rb}^+$ by incubating them in a loading buffer containing $^{86}\text{RbCl}$ for 2-4 hours at 37°C .

3. Antagonist and Agonist Treatment:

- Wash the cells to remove extracellular $^{86}\text{Rb}^+$.
- Pre-incubate the cells with various concentrations of **Microgrewiapine A** (the antagonist) or buffer (for control) for a defined period (e.g., 15-30 minutes).
- Stimulate the cells with a known nAChR agonist (e.g., nicotine or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC_{50}).

4. Measurement of $^{86}\text{Rb}^+$ Efflux:

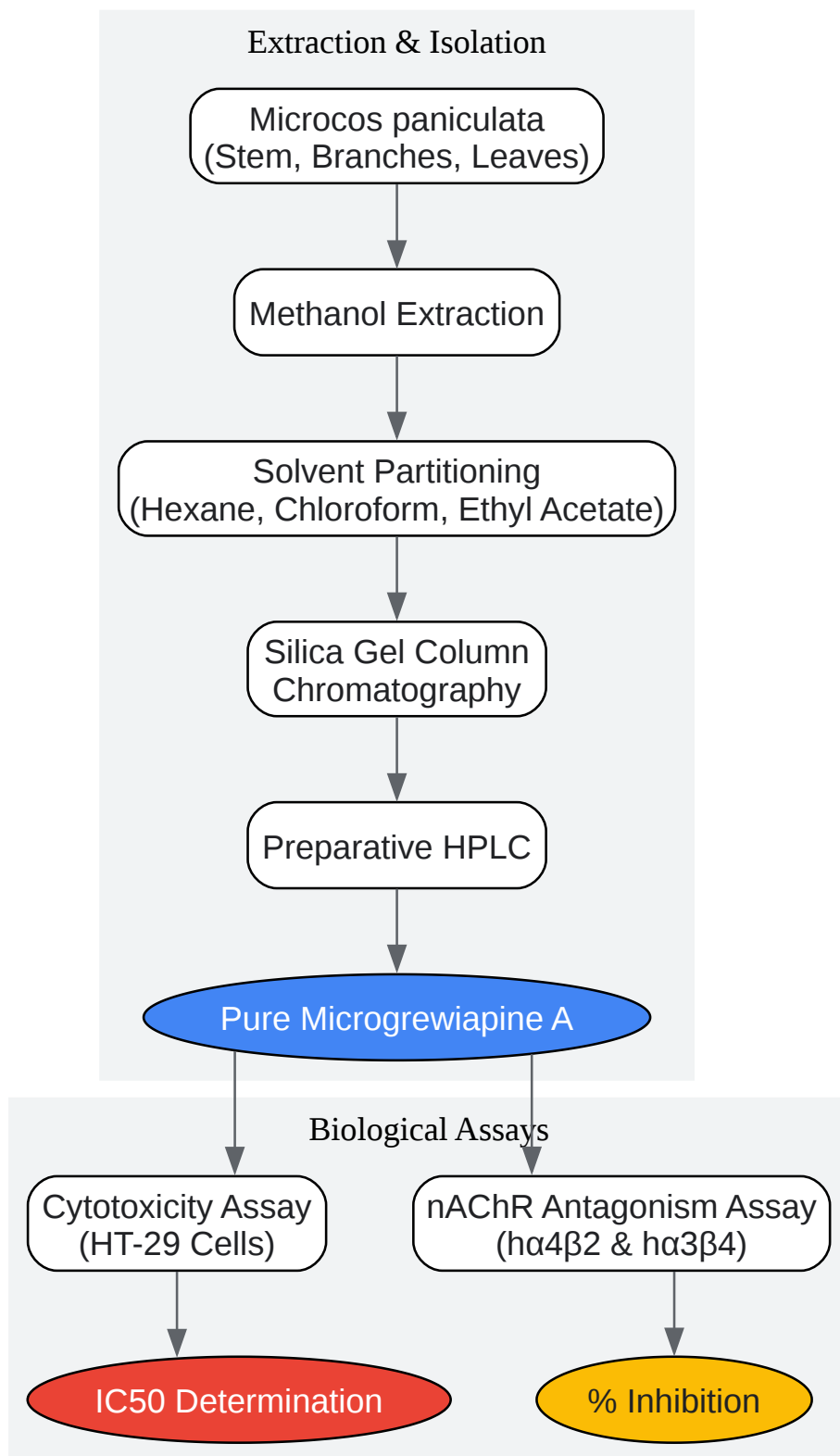
- After a short stimulation period (e.g., 2-5 minutes), collect the supernatant, which contains the effused $^{86}\text{Rb}^+$.
- Lyse the cells with a lysis buffer to release the remaining intracellular $^{86}\text{Rb}^+$.
- Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

5. Data Analysis:

- Calculate the percentage of $^{86}\text{Rb}^+$ efflux for each well.
- Determine the percentage of inhibition of the agonist-induced efflux by **Microgrewiapine A** at each concentration.
- Plot the percentage of inhibition against the concentration of **Microgrewiapine A** to determine its IC_{50} value for each receptor subtype.

Visualizations

Experimental Workflow



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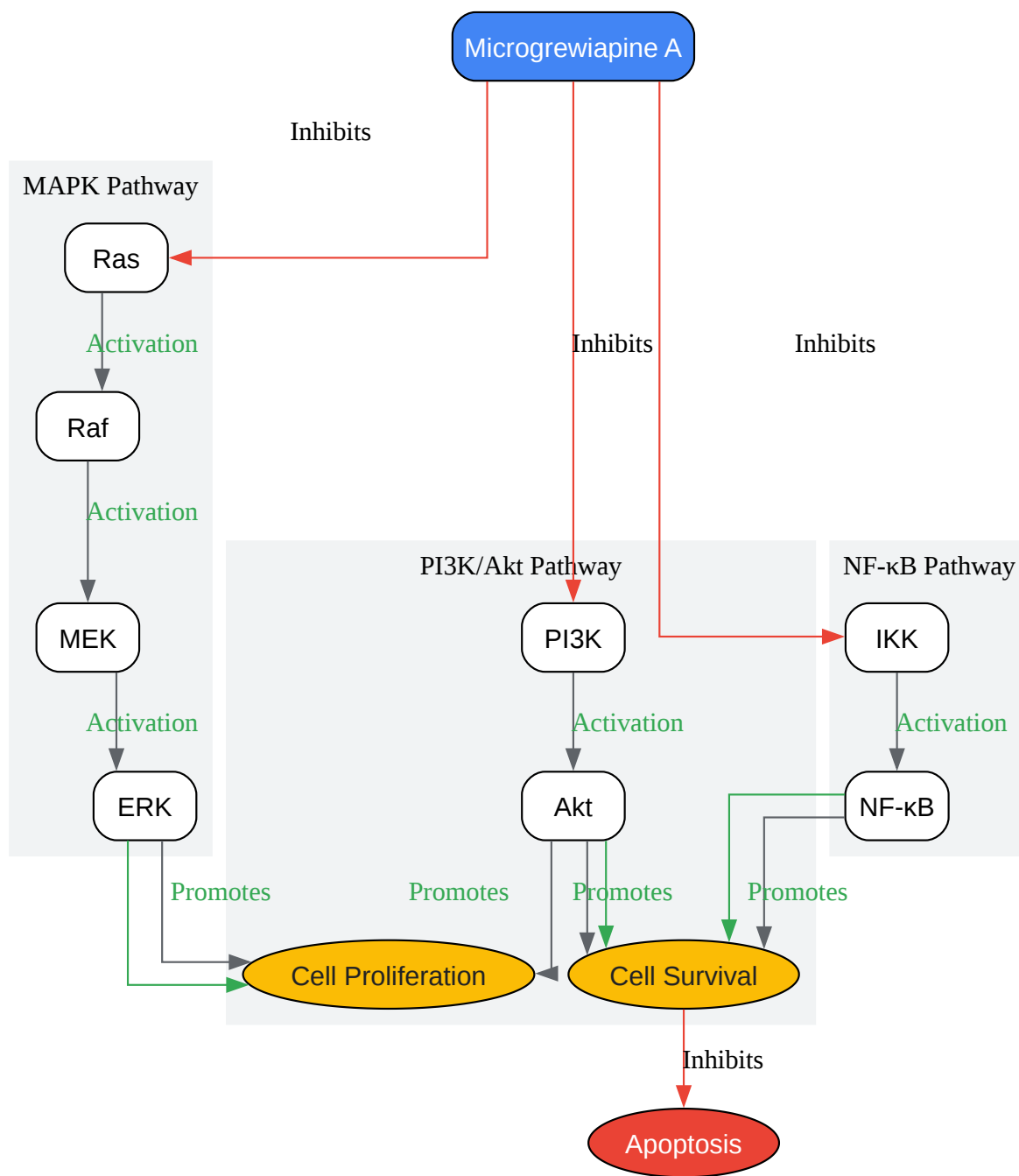
Caption: Workflow for the isolation and biological evaluation of **Microgrewiapine A**.

Hypothetical Signaling Pathways

The precise signaling pathways through which **Microgrewiapine A** exerts its cytotoxic and nAChR antagonistic effects have not yet been elucidated. However, based on the known activities of other piperidine alkaloids and nAChR antagonists, the following diagrams illustrate potential mechanisms of action.

Cytotoxicity in HT-29 Colon Cancer Cells

Piperidine alkaloids have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.^{[12][13][14]}

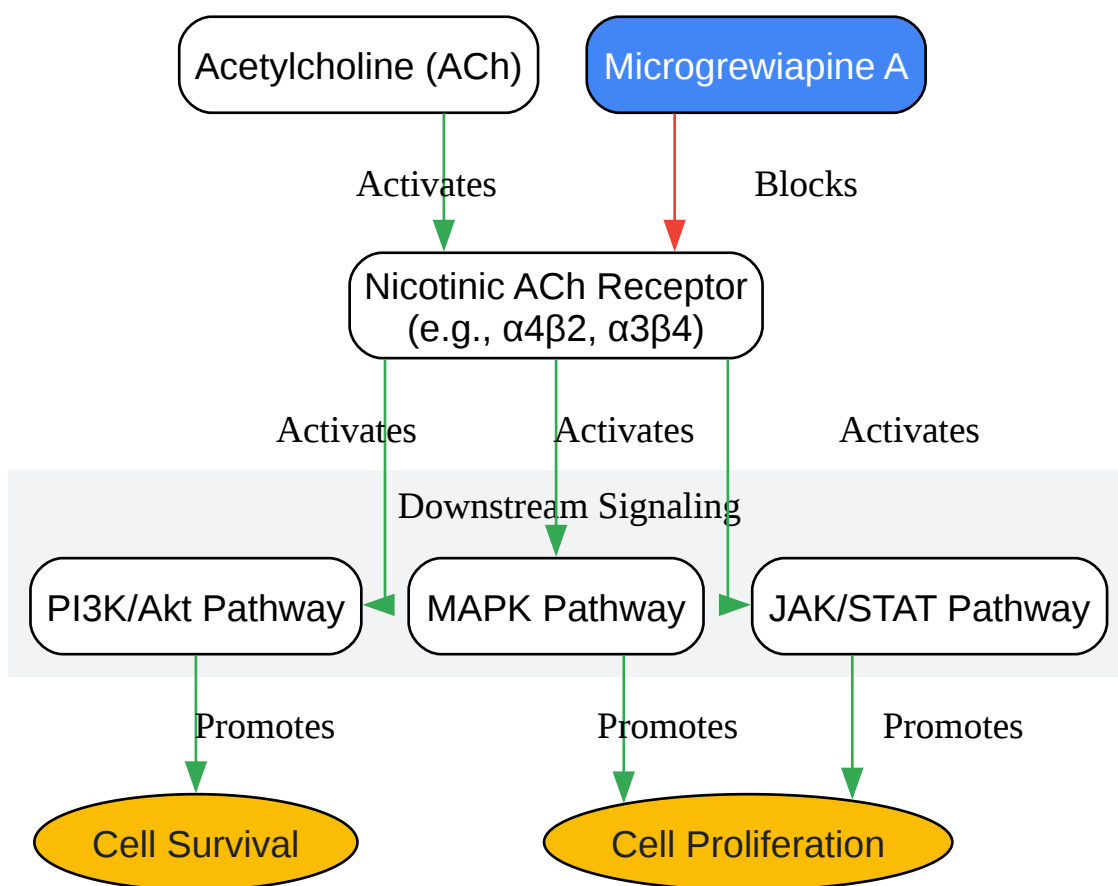


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Caption: Potential cytotoxic signaling pathways of **Microgrewiapipe A** in cancer cells.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

As an antagonist, **Microgrewiapine A** likely blocks the binding of acetylcholine (ACh) to nAChRs, thereby preventing downstream signaling events that can be associated with cell proliferation and survival in certain cancers.[4][15][16]



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Caption: Hypothetical mechanism of nAChR antagonism by **Microgrewiapine A**.

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